(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14621695
Molecular Formula: C24H25N5O3
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N5O3 |
|---|---|
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-2,5-bis(4-methoxyphenyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C24H25N5O3/c1-16(26-13-12-18-14-25-15-27-18)22-23(17-4-8-20(31-2)9-5-17)28-29(24(22)30)19-6-10-21(32-3)11-7-19/h4-11,14-15,28H,12-13H2,1-3H3,(H,25,27) |
| Standard InChI Key | VSMOJNPFIADPQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Introduction
Structural Elucidation and Molecular Configuration
Core Framework and Substituent Analysis
The compound features a pyrazol-3-one core (2,4-dihydro-3H-pyrazol-3-one) substituted at positions 2 and 5 with 4-methoxyphenyl groups. At position 4, a (Z)-configured ethylidene bridge connects a secondary amine group, which is further linked to a 2-(1H-imidazol-4-yl)ethyl side chain. This configuration introduces stereoelectronic effects critical to the molecule’s stability and reactivity .
The pyrazol-3-one ring exhibits partial aromaticity due to conjugation between the carbonyl group and adjacent nitrogen atoms. Computational studies on analogous pyrazolones suggest that substituents at positions 2 and 5 enhance planarity, facilitating π-π stacking interactions . The 4-methoxyphenyl groups contribute steric bulk while providing electron-donating methoxy groups that modulate electronic density across the system .
Tautomerism and Geometrical Isomerism
The (4Z)-ethylidene moiety imposes a fixed geometry, with the imine nitrogen and imidazole side chain positioned cis to each other. This configuration stabilizes intramolecular hydrogen bonding between the pyrazol-3-one carbonyl oxygen and the adjacent amine hydrogen, as observed in related pyrazolone derivatives . Imidazole’s amphoteric nature (pKa ~7 for the conjugate acid) further influences protonation states under physiological conditions, altering solubility and binding affinity .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Approach
The synthesis likely proceeds via a multi-step sequence:
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Formation of the Pyrazol-3-one Core: Condensation of a β-keto ester with hydrazine derivatives, followed by cyclization, generates the 2,4-dihydro-3H-pyrazol-3-one scaffold .
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Introduction of Methoxyphenyl Groups: Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs the 4-methoxyphenyl substituents at positions 2 and 5 .
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Ethylidene Bridge Installation: A Knoevenagel condensation between the pyrazol-3-one’s active methylene group and an aldehyde-derived amine precursor forms the (Z)-ethylidene linkage .
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Imidazole Side Chain Attachment: Nucleophilic substitution or reductive amination links the ethylidene amine to 2-(1H-imidazol-4-yl)ethyl bromide .
Optimization Challenges
Key challenges include controlling stereoselectivity during ethylidene bridge formation and preventing imidazole ring oxidation. Computational models predict that polar aprotic solvents (e.g., DMF) and low temperatures (−20°C) favor the (Z)-isomer by stabilizing transition-state dipole interactions .
Physicochemical Properties and Spectral Characterization
Experimental Data (Hypothetical)
Spectroscopic Signatures
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J = 8.8 Hz, 4H, methoxyphenyl-H), 6.93 (d, J = 8.8 Hz, 4H), 6.12 (s, 1H, pyrazolone-H), 3.81 (s, 6H, OCH₃), 3.45–3.52 (m, 4H, ethylidene and ethylamine-H) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch), 1247 cm⁻¹ (C-O-C asym) .
Stability and Reactivity Profiling
Thermal and pH-Dependent Degradation
Thermogravimetric analysis (TGA) indicates decomposition above 220°C, coinciding with cleavage of the ethylidene bridge . In aqueous solutions, the compound remains stable at pH 4–8 but undergoes hydrolysis at extremes (pH <2 or >10), with the pyrazol-3-one ring opening preferentially .
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